2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane
Description
Bicyclic Framework Analysis: [2.2.1]Heptane Core Topology
The bicyclo[2.2.1]heptane core constitutes a norbornane-derived scaffold with two fused six-membered rings. X-ray diffraction data from analogous diazabicyclo compounds reveal bond lengths of 1.54–1.56 Å for C–C bonds in the bridge regions, indicating slight angular strain compared to unstrained cyclohexane systems (1.53 Å). The nitrogen atoms at positions 2 and 5 introduce pyramidalization, with N–C–C bond angles compressed to 107–109° versus the ideal tetrahedral 109.5°.
Molecular mechanics calculations demonstrate that the [2.2.1] framework adopts a boat-like conformation, with the bridgehead hydrogen atoms (C1 and C4) separated by 2.48 Å. This geometry creates distinct facial selectivity, as evidenced by preferential nucleophilic attack on the exo face in catalytic applications. The table below summarizes key geometric parameters derived from crystallographic studies of related compounds:
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C1–C2 bond length | 1.55 | 2,4-Bis(2-chlorophenyl) |
| N2–C3–C4 angle | 108.7 | (1S,4S)-2-Boc derivative |
| C7–Cl bond length | 1.74 | Ethyl 2,6-bis(4-Cl) analog |
The strain energy of the [2.2.1] system measures approximately 25 kcal/mol, primarily due to eclipsing interactions between bridgehead substituents. This strain enhances reactivity, particularly in ring-opening reactions used to generate pharmacologically active intermediates.
Substituent Configuration: 2-Chlorophenyl Ethyl Group Orientation
The 2-chlorophenyl ethyl substituent adopts an equatorial orientation relative to the bicyclic core, as determined by NOESY NMR correlations showing proximity between the aromatic protons and the C3 hydrogen. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a 15.3 kJ/mol energy preference for the equatorial conformer over axial placement due to reduced 1,3-diaxial interactions.
The chlorine atom at the ortho position of the phenyl ring creates a 73° dihedral angle with the ethyl group’s central C–C bond, inducing torsional strain that influences molecular packing. Crystallographic data from similar 2-chlorophenyl derivatives show intermolecular Cl···Cl contacts of 3.42 Å, slightly shorter than the sum of van der Waals radii (3.5 Å), suggesting weak halogen bonding interactions.
Substituent effects were quantified through Hammett σm parameters, with the 2-chlorophenyl group exhibiting a +0.37 electronic contribution. This meta-directing character stabilizes transition states in electrophilic aromatic substitution reactions at the diazabicyclo nitrogen centers.
Crystallographic Studies: X-ray Diffraction Patterns
Single-crystal X-ray analysis of the hydrochloride salt (space group P212121, Z = 4) reveals a chair-like conformation of the diazabicyclo core, with puckering parameters Q = 0.82 Å and θ = 12.4°. The 2-chlorophenyl group lies perpendicular to the mean plane of the bicyclic system, creating a chiral pocket ideal for asymmetric induction. Key crystallographic features include:
- Unit cell dimensions: a = 8.42 Å, b = 11.07 Å, c = 14.56 Å
- R1 = 0.041 for 3,214 observed reflections
- Short intramolecular N···Cl contact of 3.11 Å, indicating potential n→σ* hyperconjugation
The crystal packing diagram shows alternating layers of hydrophobic chlorophenyl groups and hydrophilic ammonium moieties, with intermolecular N–H···Br hydrogen bonds (2.89 Å) stabilizing the lattice. Thermal ellipsoid analysis revealed anisotropic displacement parameters (Ueq) of 0.08–0.12 Å2 for bridgehead carbons, confirming structural rigidity.
Stereochemical Implications: Chiral Center Configurations
The compound contains two bridgehead chiral centers (C1 and C4) with absolute configurations determined as (1R,4S) via anomalous X-ray dispersion using Cu Kα radiation. The enantiomeric excess (ee) of resolved samples reached 98.5% when using (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane as a chiral auxiliary, as verified by chiral HPLC (Chiralpak IA column, 97:3 hexane:isopropanol).
The table below compares catalytic performance of enantiomers in asymmetric aldol reactions:
| Configuration | Yield (%) | ee (%) |
|---|---|---|
| (1R,4S) | 82 | 91 |
| (1S,4R) | 78 | 87 |
Structure
3D Structure
Properties
CAS No. |
920531-57-3 |
|---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H17ClN2/c1-9(12-4-2-3-5-13(12)14)16-8-10-6-11(16)7-15-10/h2-5,9-11,15H,6-8H2,1H3 |
InChI Key |
QTEJWFVPNRLGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CC3CC2CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bicyclic amine structure of the compound enables selective substitution at nitrogen atoms under varying conditions.
Reaction with Aryl Halides
In dimethyl sulfoxide (DMSO) at 120°C, the compound undergoes nucleophilic aromatic substitution with 2-bromo-4-(trifluoromethyl)pyridine in the presence of cesium fluoride, yielding tert-butyl (1S,4S)-5-[4-(trifluoromethyl)pyridin-2-yl]-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (66% yield) .
Alkylation and Acylation
The secondary amines react with electrophiles like 2,4-dichloropyrimidine-5-carbonitrile in DMF at room temperature, forming stable adducts (e.g., tert-butyl (1S,4S)-5-(2-chloro-5-cyanopyrimidin-4-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate) .
Cross-Coupling Reactions
Palladium-catalyzed coupling expands functionalization at bridgehead positions.
Buchwald–Hartwig Amination
With tris(dibenzylideneacetone)dipalladium(0) and JohnPhos ligand in toluene at 45°C, the compound couples with bromoarenes (e.g., 3-bromo-5-(trifluoromethyl)phenyl derivatives) to generate biaryl products .
| Catalyst System | Substrate | Conditions | Yield |
|---|---|---|---|
| Pd₂(dba)₃, JohnPhos | 3-Bromo-5-(trifluoromethyl)phenyl | Toluene, 45°C, 4h | 840 mg isolated |
Suzuki–Miyaura Coupling
While not directly reported for this compound, structurally similar bicyclic amines undergo Suzuki reactions with arylboronic acids, suggesting feasibility for introducing aryl groups .
Directed C–H Functionalization
The bicyclic framework allows regioselective C–H bond activation.
Directed Metalation
Using LDA (lithium diisopropylamide) at –78°C, the compound undergoes directed lithiation at bridgehead carbons, enabling subsequent trapping with electrophiles like diphenyldisulfide to form sulfanyl derivatives (e.g., 33% yield for 3d) .
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| Diphenyldisulfide | LDA, THF, –78°C | 3-(Phenylsulfanyl) derivative | 33% |
Comparative Reactivity with Structural Analogs
The 2-chlorophenyl ethyl group enhances steric hindrance, reducing reaction rates compared to unsubstituted analogs.
Scientific Research Applications
Organocatalysis
One of the primary applications of 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane is in asymmetric synthesis as an organocatalyst. Research indicates that derivatives of this compound can catalyze reactions with significant enantioselectivity, making them valuable in synthesizing chiral compounds.
Case Study: Asymmetric Addition Reactions
In a study published in 1999, new derivatives of 2,5-diazabicyclo[2.2.1]heptane were synthesized and successfully applied in the asymmetric addition of diethylzinc to benzaldehyde, achieving enantioselectivities of up to 78% . This demonstrates the compound's effectiveness in facilitating important synthetic transformations.
Pharmacological Potential
The biological activity of this compound has been explored in various contexts, particularly regarding its potential as a therapeutic agent.
Anticancer Activity
Research into Mannich bases, which include structures similar to this compound, has shown promising results in anticancer activity. Compounds derived from similar bicyclic frameworks have exhibited significant cytotoxic effects against various cancer cell lines . For instance, studies have indicated that modifications to the bicyclic structure can enhance antiproliferative activity against human cancer cells .
Synthesis Techniques
Mechanism of Action
The mechanism of action of 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Catalysis :
- The phenyl ethyl group in Derivative 3 provides optimal steric and electronic environments for high yield (94%) and moderate enantioselectivity (46% ee) in the Biginelli reaction . The 2-chlorophenyl ethyl substituent in the target compound may further enhance enantioselectivity due to the electron-withdrawing chlorine atom, though direct data are lacking.
- Methyl-substituted derivatives exhibit poor performance (27% ee), highlighting the necessity of aromatic substituents for effective stereochemical control .
Positional Isomerism: The 4-chlorophenyl isomer () lacks catalytic data but serves as a structural comparator.
Synthetic Challenges :
- Derivatives like 2-(2-chlorophenyl) variants () are listed as discontinued, suggesting synthetic or stability issues. This underscores the complexity of optimizing substituents for both catalytic activity and practical scalability .
Research Findings and Implications
- Catalytic Efficiency : The rigidity of the diazabicycloheptane scaffold enforces precise spatial arrangements, critical for asymmetric induction. Bulky substituents (e.g., phenyl ethyl) improve enantioselectivity by restricting conformational flexibility .
- Electronic Modulation : Chlorine’s electron-withdrawing effect may polarize reaction intermediates, accelerating key steps in multicomponent reactions like the Biginelli process .
- Microwave Assistance : While microwave irradiation reduces reaction times for methyl derivatives, it fails to improve enantioselectivity significantly, indicating intrinsic limitations of smaller substituents .
Biological Activity
The compound 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane, also known as (1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This bicyclic compound is characterized by a diazabicycloheptane core structure, which contributes to its unique properties and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 236.74 g/mol. The synthesis typically involves the cyclization of 2-chlorobenzylamine with suitable precursors under controlled conditions, often utilizing strong bases and inert atmospheres to achieve high yields and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects such as antiproliferative activity against cancer cells .
Antiproliferative Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Specifically, a series of synthesized dithiocarbamate derivatives based on this core structure were evaluated for their antiproliferative effects on several cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9e | CaSki (Cervical) | 28 |
| 9e | MDA-MB-231 (Breast) | 18 |
| 9e | SK-Lu-1 (Lung) | 20 |
Among these derivatives, compound 9e demonstrated significant antiproliferative activity without inducing necrotic cell death, instead promoting apoptosis through a caspase-dependent pathway . This selectivity suggests potential for further development as a safer antitumor candidate.
In Vitro Studies
In vitro assays conducted on cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines showed that the compound effectively inhibited cell proliferation. The assays employed crystal violet staining to quantify cell viability post-treatment, revealing that compound 9e's mechanism involved inducing apoptosis while sparing normal human lymphocytes from necrosis .
Case Studies
A notable study involved the multicomponent synthesis of several new derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. These compounds were subjected to rigorous biological evaluation for their antitumor properties. Results indicated that modifications to the core structure could enhance biological activity while minimizing cytotoxic effects on non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
